1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol
Description
Properties
IUPAC Name |
1-cyclopropyl-1-[4-(dimethylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(15,10-4-5-10)11-6-8-12(9-7-11)14(2)3/h6-10,15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRTWRDKMNDVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=C(C=C2)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of cyclopropyl ketone with 4-(dimethylamino)benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides). Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.
Scientific Research Applications
1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, depending on the specific context and application.
Comparison with Similar Compounds
1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol (Isomer)
- Structure: Differs in the position of the dimethylamino group (meta vs. para).
- Molecular Formula: C₁₃H₁₉NO; Molecular Weight: 205.30 .
- Solubility: The para orientation could improve aqueous solubility due to better polar group alignment.
1-[4-(1,1-Dimethylethyl)phenyl]ethanone (CAS 943-27-1)
- Structure: Contains a tert-butyl group instead of cyclopropyl and lacks the dimethylamino and alcohol moieties.
- Molecular Formula : C₁₂H₁₆O; Molecular Weight: 176.25 .
- Key Differences :
- Functional Groups : The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents.
- Steric Effects : The bulky tert-butyl group may hinder aromatic ring reactivity compared to the cyclopropyl group in the target compound.
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
99mTc-Labeled DTPA Conjugate (DT(Ch)₂)
- Structure: Contains a dimethylamino-substituted acryloyl group conjugated to DTPA for radiopharmaceutical applications.
- Synthesis : Achieved via Claisen–Schmidt condensation with 95% yield .
- Complexity: The DTPA conjugate’s polyfunctional structure contrasts with the target compound’s simplicity, impacting synthetic scalability.
Biological Activity
1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol, also referred to as 1-(1-(3-(dimethylamino)phenyl)cyclopropyl)ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 205.2992 g/mol. Its structure consists of a cyclopropyl group attached to an ethanolic backbone and a dimethylamino-substituted phenyl group. This configuration contributes to its distinct physical and chemical properties, enhancing its utility in various applications.
Antimicrobial Properties
Research indicates that 1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 ± 0.58 | 16 mg/mL |
| Escherichia coli | 15 ± 0.56 | 4 mg/mL |
| Candida albicans | 6.6 ± 1.1 | 8 mg/mL |
The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. The presence of the dimethylamino group is believed to enhance its binding affinity to specific receptors involved in inflammatory responses, suggesting that it may modulate cytokine production or inhibit inflammatory mediators.
Anticancer Potential
Emerging studies suggest that this compound may also possess anticancer properties. Preliminary investigations have indicated that it can inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest . Further research is needed to elucidate these mechanisms fully and evaluate its efficacy in vivo.
The biological activity of 1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol is primarily attributed to its interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl group may influence the compound's overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
Interaction Studies
Interaction studies reveal that this compound binds to several biological targets, enhancing its therapeutic potential. The binding affinity is influenced by the structural characteristics imparted by both the cyclopropyl and dimethylamino groups . Understanding these interactions is crucial for elucidating the compound's pharmacological profile.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol against common pathogens. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .
Research on Anticancer Activity
Another study focused on the anticancer properties of this compound, demonstrating that it effectively inhibited cell growth in various cancer cell lines. The findings suggest that further development could lead to novel anticancer therapies based on this compound's unique structure .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or catalytic methods. For example, chlorination of the hydroxyl group using SOCl₂ in CH₂Cl₂ at 0°C for 15 minutes is a common step to prepare intermediates . Iron-phthalocyanine (FePC) catalysts under aerobic conditions have been used for analogous secondary alcohols, achieving ~68% yield via Markovnikov-selective alkyne hydration . Optimization of solvent polarity (e.g., ethanol vs. dichloromethane) and stoichiometric ratios (e.g., 1.2 equiv SOCl₂) is critical for minimizing side reactions.
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- ¹H/¹³C NMR : Key signals include the cyclopropyl protons (δ ~0.5–1.5 ppm, multiplet), dimethylamino group (δ ~2.8–3.0 ppm, singlet), and hydroxyl proton (δ ~1.5–2.0 ppm, broad). Aromatic protons from the 4-(dimethylamino)phenyl group appear as doublets (δ ~6.7–7.1 ppm) .
- Chromatography : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and GC-MS (retention time ~8–10 min) are used for purity assessment .
- X-ray crystallography : Resolves stereochemistry, particularly if enantiomers are synthesized via chiral catalysts or biocatalysts .
Q. What are the stability and solubility profiles under experimental conditions?
- The compound is stable in inert atmospheres but prone to oxidation at the hydroxyl or dimethylamino group under aerobic or acidic conditions. Solubility is moderate in polar solvents (e.g., ethanol, 3 mL per 48 mg scale) and high in organic solvents (e.g., CH₂Cl₂). Storage at –20°C in amber vials is recommended to prevent degradation .
Advanced Research Questions
Q. How does the cyclopropyl group influence electronic and steric effects in substitution reactions?
- The cyclopropyl ring introduces angle strain, increasing reactivity at the adjacent carbon. DFT studies suggest enhanced electrophilicity at the hydroxyl-bearing carbon due to hyperconjugation between the cyclopropyl C–C bonds and the carbocation intermediate. This strain accelerates SN2 reactions (e.g., with PPh₃/CCl₄) compared to non-cyclopropyl analogs . Steric hindrance from the cyclopropyl group can also dictate regioselectivity in cross-coupling reactions.
Q. What contradictions exist in reported catalytic systems for enantioselective synthesis?
- Iron-based catalysts (e.g., FePC) favor Markovnikov addition but show variability in enantiomeric excess (ee) (50–85%) depending on solvent polarity . In contrast, nickel-catalyzed cross-couplings with vinyl bromides achieve higher ee (>90%) but require stringent anhydrous conditions . Discrepancies arise from competing pathways (e.g., radical vs. ionic mechanisms), which can be probed using radical traps like TEMPO .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) and MD simulations reveal that the dimethylamino group engages in hydrogen bonding with receptor residues (e.g., Asp/Glu in enzymes), while the cyclopropyl moiety contributes to hydrophobic interactions. QSAR models highlight logP (~2.5) and polar surface area (~50 Ų) as critical for membrane permeability .
Methodological Guidance
Q. How to resolve low yields in large-scale syntheses?
- Stepwise optimization :
- Catalyst loading : Reduce FePC from 0.25 mol% to 0.1 mol% to suppress dimerization .
- Temperature control : Maintain ≤25°C to prevent exothermic side reactions .
- Workup : Use flash chromatography (silica gel, 70–230 mesh) with gradient elution (hexane → ethyl acetate) to isolate the product .
Q. Which spectroscopic techniques differentiate between enantiomers?
- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers (retention times: 12.3 min and 14.7 min) .
- Vibrational circular dichroism (VCD) : Confirms absolute configuration by correlating experimental and calculated spectra (B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
